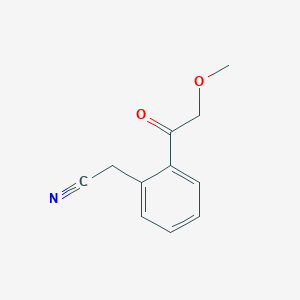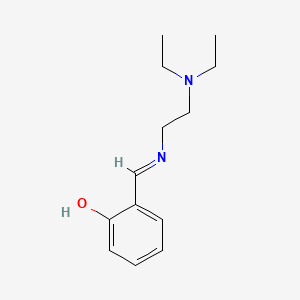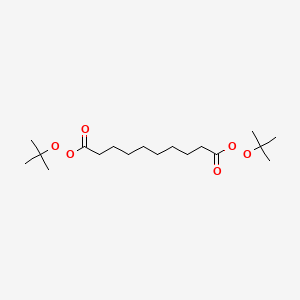
7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol is a complex organic compound with the molecular formula C20H16O4 and a molecular weight of 320.339 g/mol. This compound is part of the phenanthrene family, which is known for its polycyclic aromatic hydrocarbon structure. The compound is characterized by the presence of two hydroxymethyl groups and two hydroxyl groups attached to the phenanthrene backbone, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol typically involves multi-step organic reactions. One common method includes the reaction of benzofurazan oxide with 1-naphthol in the presence of sodium methoxide in methanol under a nitrogen atmosphere at room temperature for 24 hours. The reaction mixture is then maintained at -4°C for an additional 24 hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production capacity can range from kilograms to metric tons, depending on the demand.
化学反応の分析
Types of Reactions
7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzo[h]phenanthrene-3,4-dicarboxylic acid.
Reduction: Formation of 7,12-bis(hydroxymethyl)dihydrobenzo[h]phenanthrene-3,4-diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activities and gene expression, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Benzo[a]phenanthrene-3,4-diol: Lacks the hydroxymethyl groups, making it less versatile in chemical reactions.
7,12-Dimethylbenzo[h]phenanthrene-3,4-diol: Contains methyl groups instead of hydroxymethyl groups, affecting its reactivity and applications.
Uniqueness
7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and versatility in various chemical and biological applications. This makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
78776-38-2 |
|---|---|
分子式 |
C20H16O4 |
分子量 |
320.3 g/mol |
IUPAC名 |
7,12-bis(hydroxymethyl)benzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H16O4/c21-9-16-11-3-1-2-4-12(11)17(10-22)19-13-7-8-18(23)20(24)15(13)6-5-14(16)19/h1-8,21-24H,9-10H2 |
InChIキー |
GIFKXVYVTYJSRN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2CO)C=CC(=C4O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B13751521.png)






![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)

![1-Benzyl-1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13751587.png)
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)

